molecular formula C22H21N3O5 B13766031 1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-(1-methylethoxy)propyl)- CAS No. 68856-25-7

1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-(1-methylethoxy)propyl)-

Cat. No.: B13766031
CAS No.: 68856-25-7
M. Wt: 407.4 g/mol
InChI Key: CLWTUYRFIABBIN-UHFFFAOYSA-N
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Description

“1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-(1-methylethoxy)propyl)-” is a complex organic compound that belongs to the class of naphthalimides These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-(1-methylethoxy)propyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the naphthalimide core, followed by the introduction of amino groups and the propyl side chain. Common reagents used in these reactions include anhydrides, amines, and alkyl halides. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-(1-methylethoxy)propyl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of nitro groups back to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific transformations. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers study these effects to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its interactions with biological targets can lead to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-(1-methylethoxy)propyl)-” involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalimide Derivatives: Compounds with similar core structures but different substituents.

    Phthalimide Derivatives: Compounds with a phthalimide core, exhibiting similar reactivity and applications.

Uniqueness

The uniqueness of “1H-Naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-(1-methylethoxy)propyl)-” lies in its specific substituents, which confer distinct properties and reactivity. These unique features make it a valuable compound for research and industrial applications.

Properties

CAS No.

68856-25-7

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

4,11-diamino-2-(3-propan-2-yloxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C22H21N3O5/c1-10(2)30-9-5-8-25-21(28)15-16(22(25)29)18(24)14-13(17(15)23)19(26)11-6-3-4-7-12(11)20(14)27/h3-4,6-7,10H,5,8-9,23-24H2,1-2H3

InChI Key

CLWTUYRFIABBIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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